6-(difluoromethyl)-N-(2,5-difluorophenyl)-2-methylpyrimidin-4-amine
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Overview
Description
6-(difluoromethyl)-N-(2,5-difluorophenyl)-2-methylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of difluoromethyl and difluorophenyl groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(difluoromethyl)-N-(2,5-difluorophenyl)-2-methylpyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a difluorophenylboronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-(difluoromethyl)-N-(2,5-difluorophenyl)-2-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl or difluorophenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols.
Scientific Research Applications
6-(difluoromethyl)-N-(2,5-difluorophenyl)-2-methylpyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(difluoromethyl)-N-(2,5-difluorophenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,5-Difluorophenyl Isocyanate: Shares the difluorophenyl group but differs in the functional groups attached to the aromatic ring.
2,6-Difluorophenyl Isothiocyanate: Similar in having difluorophenyl groups but with different substituents on the aromatic ring.
Uniqueness
6-(difluoromethyl)-N-(2,5-difluorophenyl)-2-methylpyrimidin-4-amine is unique due to the combination of its difluoromethyl and difluorophenyl groups attached to a pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
6-(difluoromethyl)-N-(2,5-difluorophenyl)-2-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F4N3/c1-6-17-10(12(15)16)5-11(18-6)19-9-4-7(13)2-3-8(9)14/h2-5,12H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHHHEBOTHEPQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=C(C=CC(=C2)F)F)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F4N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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